Polmacoxib

Übersicht

Beschreibung

Polmacoxib ist ein nichtsteroidales Antirheumatikum (NSAR), das hauptsächlich zur Behandlung von Arthrose eingesetzt wird. Es wurde unter dem Namen CG100649 entwickelt und im Februar 2015 in Südkorea zugelassen . This compound hemmt die Enzyme Carboanhydrase und Cyclooxygenase-2 (COX-2), die eine Rolle bei Entzündungen und Schmerzen spielen .

Vorbereitungsmethoden

Polmacoxib kann durch einen mehrstufigen Prozess synthetisiert werden, der mehrere chemische Reaktionen umfasst. Eine Methode beinhaltet die Reaktion einer Sulfinatverbindung mit Hydroxylamin-O-sulfonsäure, um this compound zu erhalten . Eine andere Methode beinhaltet die Reaktion einer Verbindung der Formel VI mit Essigsäureanhydrid, um eine Acetylverbindung zu erhalten, die dann zu einer Sulfonverbindung oxidiert wird. Diese Sulfonverbindung wird dann weiter mit einer Alkalimetallkationquelle und einem Chlorierungsmittel umgesetzt, um schließlich this compound zu produzieren .

Analyse Chemischer Reaktionen

Polmacoxib unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Acetylverbindung der Formel V wird oxidiert, um eine Sulfonverbindung zu bilden.

Substitution: Die Sulfonverbindung wird mit einer Alkalimetallkationquelle und einem Chlorierungsmittel umgesetzt, um this compound zu produzieren.

Häufig verwendete Reagenzien in diesen Reaktionen sind Essigsäureanhydrid, Oxidationsmittel, Alkalimetallkationquellen und Chlorierungsmittel . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die Zwischenprodukte, die zum Endprodukt, this compound, führen .

Wissenschaftliche Forschungsanwendungen

Polmacoxib wurde ausgiebig auf seine Anwendung bei der Behandlung von Arthrose untersucht. Es hat sich gezeigt, dass es die mit Arthrose verbundenen Schmerzen, Steifheit und Entzündungen reduziert . Darüber hinaus macht die duale Hemmung von COX-2 und Carboanhydrase durch this compound es zu einer wertvollen Verbindung für die Forschung in der Entzündungs- und Schmerztherapie . Sein einzigartiger Wirkmechanismus hat auch zu Studien geführt, die seine potenzielle Verwendung bei anderen entzündlichen Erkrankungen und schmerzerzeugenden Störungen untersuchen .

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung der Enzyme COX-2 und Carboanhydrase-Subtypen I und II . Durch die Hemmung von COX-2 reduziert this compound die Produktion von proinflammatorischen Substanzen wie Prostaglandinen, was zu einer Reduzierung von Entzündungen, Schmerzen und Steifheit führt . Die Hemmung der Carboanhydrase trägt weiter zu seiner entzündungshemmenden Wirkung bei .

Wirkmechanismus

Polmacoxib exerts its effects by inhibiting the enzymes COX-2 and carbonic anhydrase subtypes I and II . By inhibiting COX-2, this compound reduces the production of proinflammatory substances such as prostaglandins, leading to a reduction in inflammation, pain, and stiffness . The inhibition of carbonic anhydrase further contributes to its anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Polmacoxib ist einzigartig durch seine duale Hemmung von COX-2 und Carboanhydrase, was es von anderen NSAR abhebt, die typischerweise nur COX-2 hemmen . Ähnliche Verbindungen sind:

Celecoxib: Ein weiterer COX-2-Hemmer zur Behandlung von Arthrose und rheumatoider Arthritis.

Etoricoxib: Ein selektiver COX-2-Hemmer, der für ähnliche Indikationen eingesetzt wird.

Im Vergleich zu diesen Verbindungen bietet this compound den zusätzlichen Vorteil der Carboanhydrase-Hemmung, die seine entzündungshemmenden Wirkungen verstärken kann .

Biologische Aktivität

Polmacoxib is a novel non-steroidal anti-inflammatory drug (NSAID) that has garnered attention due to its unique dual mechanism of action, which involves the inhibition of cyclooxygenase-2 (COX-2) and carbonic anhydrase (CA). This profile positions this compound as a potential alternative to traditional NSAIDs, particularly in the management of osteoarthritis (OA) and other inflammatory conditions.

This compound's dual action is significant in its pharmacological effects:

- COX-2 Inhibition : this compound selectively inhibits COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins. This action reduces pain, inflammation, and fever associated with various inflammatory conditions.

- Carbonic Anhydrase Inhibition : this compound also binds to carbonic anhydrase with high affinity. This interaction is crucial as CA plays a role in regulating pH levels in tissues. In inflamed tissues, where CA levels are low but COX-2 is elevated, this compound effectively inhibits COX-2 without significantly impacting CA function in the cardiovascular system, potentially minimizing adverse cardiovascular effects typically associated with COX-2 inhibitors .

Phase III Clinical Trials

A pivotal phase III trial evaluated the efficacy and safety of this compound compared to placebo and celecoxib in patients with knee or hip OA. Key findings from this study include:

- Study Design : The trial was a multicenter, randomized, double-blind study involving 441 patients, with 362 participants randomized into three groups: this compound (2 mg), celecoxib (200 mg), and placebo. The primary endpoint was the change in the Western Ontario and McMaster Universities (WOMAC) pain subscale score after six weeks of treatment .

| Treatment Group | Number of Participants | Change in WOMAC Pain Score | p-value |

|---|---|---|---|

| This compound (2 mg) | 146 | -2.5 | 0.011 |

| Celecoxib (200 mg) | 145 | -0.6 | 0.425 |

| Placebo | 71 | N/A | N/A |

- Results : After six weeks, this compound demonstrated a statistically significant reduction in pain compared to placebo and was non-inferior to celecoxib. The results indicated that this compound was well tolerated with fewer gastrointestinal side effects than traditional NSAIDs .

Long-term Safety

The study included an 18-week open-label extension where all participants received this compound. Results showed sustained efficacy and safety over time, reinforcing its potential for long-term use .

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties that enhance its therapeutic profile:

- Absorption and Distribution : Following oral administration, this compound reaches peak plasma concentrations within approximately 5 hours. The mean elimination half-lives for doses of 2 mg and 8 mg were found to be around 131 hours .

| Dose (mg) | C_max (ng/mL) | T_max (hours) | AUC (ng/mL × h) |

|---|---|---|---|

| 2 | 3.5 | 5.6 | 632.9 |

| 8 | 14.1 | 5.0 | 2366.8 |

- Distribution in Blood : this compound shows higher concentrations in erythrocytes compared to plasma, suggesting a tissue-specific transport mechanism that targets inflamed areas while minimizing systemic exposure .

Case Studies

While clinical trials provide robust data on efficacy and safety, individual case reports also contribute valuable insights:

- Colon Perforation Case : A notable case involved a metastatic breast cancer patient who experienced colon perforation after using this compound alongside everolimus. This incident highlights the importance of monitoring gastrointestinal health in patients receiving this compound, especially those with pre-existing conditions .

Eigenschaften

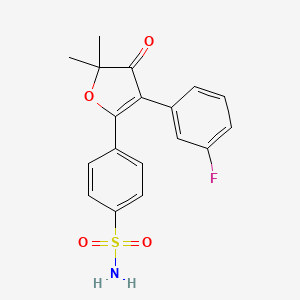

IUPAC Name |

4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO4S/c1-18(2)17(21)15(12-4-3-5-13(19)10-12)16(24-18)11-6-8-14(9-7-11)25(20,22)23/h3-10H,1-2H3,(H2,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJWPAFMIFNSIGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C3=CC(=CC=C3)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901029389 | |

| Record name | Polmacoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901029389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301692-76-2 | |

| Record name | Polmacoxib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=301692-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polmacoxib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0301692762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polmacoxib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12399 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Polmacoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901029389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | POLMACOXIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJ34D6YPAO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.